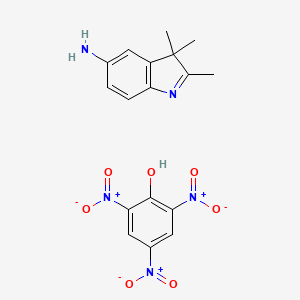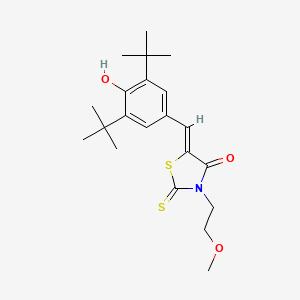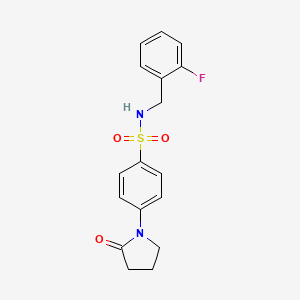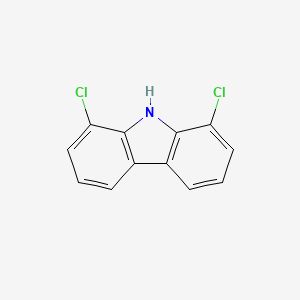
2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-trinitrophenol (TNP) and 2,3,3-trimethyl-3H-indol-5-amine (TMA) are two chemical compounds that have been extensively studied for their scientific research applications. The combination of these two compounds, 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1), has shown promising results in various research areas.
Mécanisme D'action
The mechanism of action of 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) is not fully understood. However, it is believed that the compound interacts with metal ions and forms a complex that emits fluorescence. In the case of anti-cancer properties, the compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In photodynamic therapy, the compound is activated by light, which leads to the production of reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) have been studied in various biological systems. The compound has been shown to interact with metal ions such as copper and zinc, which are essential for various biological processes. The compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, the compound has been shown to have low toxicity in vitro, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) in lab experiments include its fluorescent properties, anti-cancer properties, and low toxicity. However, the compound has some limitations, including its instability in aqueous solutions and its sensitivity to light. These limitations can affect the accuracy of the results obtained in experiments.
Orientations Futures
For research on 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) include further studies on its anti-cancer properties and its potential use in photodynamic therapy. The compound can also be studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, research can be conducted to improve the stability of the compound in aqueous solutions and its sensitivity to light.
Conclusion:
In conclusion, 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) has shown potential in various scientific research applications. The compound has been studied for its fluorescent properties, anti-cancer properties, and potential use in photodynamic therapy. Further research is needed to fully understand the mechanism of action of this compound and to improve its stability and sensitivity to light.
Méthodes De Synthèse
The synthesis of 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) involves the reaction of 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) and TMA in the presence of a suitable solvent. The reaction is carried out under controlled conditions, and the product is obtained through purification methods such as recrystallization or chromatography.
Applications De Recherche Scientifique
2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) has shown potential in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions in biological systems. The compound has also been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been used as a photosensitizer for photodynamic therapy, a technique used to treat various diseases.
Propriétés
IUPAC Name |
2,3,3-trimethylindol-5-amine;2,4,6-trinitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.C6H3N3O7/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-6H,12H2,1-3H3;1-2,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOQDVJQMIRTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone](/img/structure/B5145687.png)

![1-[4-(3-methoxyphenoxy)butyl]pyrrolidine](/img/structure/B5145697.png)

![2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5145702.png)

![1-(4-chlorophenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5145716.png)


![ethyl 4-({[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5145737.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5145746.png)

![4-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B5145763.png)
![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-nitrobenzene](/img/structure/B5145769.png)